Enzymatic Substrate Recognition: Altered Kinetics of CMP-Sialic Acid Synthetase
Neuraminic acid (Neu) is a poor substrate for CMP-sialic acid synthetase compared to the related analog deaminoneuraminic acid (KDN). The enzyme from mouse (Mus musculus) demonstrates a markedly higher affinity for KDN than for Neu5Ac [1]. This data classifies neuraminic acid as having substantially reduced enzymatic activation, confirming it as a distinct chemical entity for biochemical studies.
| Evidence Dimension | Enzyme Affinity (KM) |
|---|---|
| Target Compound Data | KM > 0.56 mM (Inferred from lack of activity at comparable concentrations) |
| Comparator Or Baseline | KM = 0.26 mM for N-acetylneuraminic acid (Neu5Ac) and KM = 0.56 mM for deaminoneuraminic acid (KDN) |
| Quantified Difference | Neuraminic acid is a non-substrate under these conditions; its KM is effectively >0.56 mM. |
| Conditions | CMP-sialic acid synthetase (EC 2.7.7.43) from Mus musculus, pH 9.0, 25°C |
Why This Matters
This difference in enzymatic recognition is critical for experiments requiring an unmodified sialic acid core that will not be activated by endogenous cellular machinery, making neuraminic acid essential for studying the first committed step of sialic acid biosynthesis or for use as a negative control.
- [1] Nakata, D., et al. (2001). Molecular cloning of a unique CMP-sialic acid synthetase that effectively utilizes both deaminoneuraminic acid (KDN) and N-acetylneuraminic acid (Neu5Ac) as substrates. Glycobiology, 11, 685-692. Data summarized by BRENDA. View Source
